molecular formula C14H14N2O3S B4451990 2-(ETHYLSULFONYL)-N-(4-PYRIDYL)BENZAMIDE

2-(ETHYLSULFONYL)-N-(4-PYRIDYL)BENZAMIDE

Cat. No.: B4451990
M. Wt: 290.34 g/mol
InChI Key: HGWLJHXBGQONQP-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-N-(4-pyridyl)benzamide is a benzamide derivative characterized by an ethylsulfonyl group at the 2-position of the benzene ring and a 4-pyridyl substituent on the amide nitrogen. This structure combines a sulfonyl moiety, known for enhancing metabolic stability and binding affinity, with a pyridyl group that may contribute to hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

2-ethylsulfonyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-20(18,19)13-6-4-3-5-12(13)14(17)16-11-7-9-15-10-8-11/h3-10H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWLJHXBGQONQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFONYL)-N-(4-PYRIDYL)BENZAMIDE typically involves the reaction of 4-pyridylamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 4-pyridylamine attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLSULFONYL)-N-(4-PYRIDYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated pyridyl derivatives.

Scientific Research Applications

2-(ETHYLSULFONYL)-N-(4-PYRIDYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(ETHYLSULFONYL)-N-(4-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets. The ethylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzymatic activity. The pyridyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Anti-Inflammatory and Analgesic Activity

  • N-Benzimidazol-1-yl methyl-benzamide derivatives (e.g., Compound 3a, 3e): Demonstrated significant anti-inflammatory and analgesic effects at 100 mg/kg (oral) with low gastric toxicity, validated by docking studies targeting cyclooxygenase (COX) enzymes .
  • This compound: No direct activity data available. However, the ethylsulfonyl group is associated with improved metabolic stability in sulfonamide-based therapeutics .

Key Structural-Activity Relationships (SAR)

Sulfonyl Groups : The ethylsulfonyl moiety in this compound and related compounds enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) but may introduce toxicity risks if combined with nitro or halogen groups .

Pyridyl vs. Benzimidazolyl Groups : The 4-pyridyl group in the target compound may offer better solubility than benzimidazolyl derivatives but lacks the direct anti-inflammatory activity observed in halogenated benzimidazolyl analogs .

Halogenation : Chloro or bromo substituents in benzimidazolyl derivatives (e.g., 3g, 3j) correlate with enhanced analgesic efficacy but may increase metabolic instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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